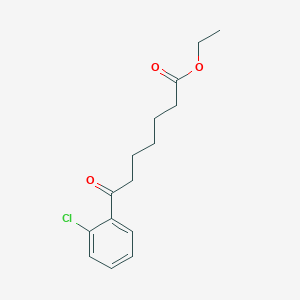

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate

Descripción general

Descripción

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 2-chlorophenyl group and a ketone functional group at the seventh position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate can be synthesized through several synthetic routes. One common method involves the esterification of 7-(2-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the Claisen condensation of ethyl acetoacetate with 2-chlorobenzaldehyde, followed by hydrolysis and decarboxylation to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 7-(2-chlorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(2-chlorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in creating novel compounds for research purposes.

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties, particularly:

- Anti-inflammatory Effects : Research indicates that structurally similar compounds can reduce pro-inflammatory cytokine levels in macrophages, suggesting potential applications in managing inflammatory diseases.

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Biological Research

This compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. Its interaction with specific molecular targets, such as enzymes or receptors, can influence their catalytic activity due to the presence of the ketone group, which can form hydrogen bonds with active site residues.

Study on Inflammation

A notable study evaluated the effects of compounds similar to this compound on the FFA3/GPR41 receptor. The results demonstrated significant inhibition of cytokine production in models of colitis, highlighting its anti-inflammatory properties.

Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds in models of Parkinson’s disease. The findings indicated a reduction in neuroinflammation and protection against neuronal cell death, suggesting therapeutic potential for neurodegenerative conditions.

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines in macrophages | |

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Neuroprotective | Protects against neuronal cell death in Parkinson's models |

Mecanismo De Acción

The mechanism of action of ethyl 7-(2-chlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the 2-chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 7-(2-bromophenyl)-7-oxoheptanoate

- Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

- Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Actividad Biológica

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₈ClO₃

- Molecular Weight : 284.76 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom in the phenyl ring enhances its lipophilicity, which is crucial for its biological activity as it facilitates membrane permeability.

The biological activity of this compound primarily stems from its interaction with various biological targets. The compound can undergo biotransformation, leading to the formation of active metabolites that interact with enzymes or receptors involved in several biochemical pathways.

- Target Interactions : Similar compounds have shown interactions with various enzymes and receptors, suggesting that this compound may also exhibit multitarget properties.

- Biochemical Pathways : It has been implicated in pathways related to inflammation and neurological processes, indicating potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Research indicates that compounds structurally similar to this compound can reduce pro-inflammatory cytokine levels in macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

- Study on Inflammation : A study evaluated the effects of similar compounds on the FFA3/GPR41 receptor, demonstrating significant inhibition of cytokine production in models of colitis. This highlights the potential anti-inflammatory properties of this compound .

- Neuroprotective Effects : Another case study explored the neuroprotective effects of related compounds in models of Parkinson’s disease, where they showed a reduction in neuroinflammation and protection against neuronal cell death .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUKOFLAPWIZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645863 | |

| Record name | Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-07-4 | |

| Record name | Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.